molecular formula C7H9ClN2O3S B2399136 Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate CAS No. 57626-36-5

Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate

Cat. No.: B2399136
CAS No.: 57626-36-5
M. Wt: 236.67
InChI Key: AAQSDJDVEBQIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate is a heterocyclic compound with a unique structure that combines an imidazole ring and a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C7H7N2O2S.ClH.H2O, and it has a molecular weight of 237.69 g/mol .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles .

Scientific Research Applications

Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate include:

  • Imidazo[2,1-b][1,3]thiazole
  • Imidazo[5,1-b][1,3]thiazole
  • Imidazo[1,5-c][1,3]thiazole
  • Imidazo[1,2-c][1,3]thiazole
  • Imidazo[4,5-d][1,3]thiazole

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the acetic acid moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.ClH.H2O/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;;/h1-2,4H,3H2,(H,10,11);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQSDJDVEBQIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CC(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.